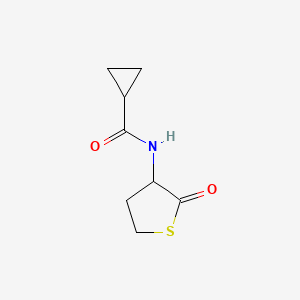![molecular formula C6H3Br2N3O B3013516 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 2173992-47-5](/img/structure/B3013516.png)
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C6H3Br2N3O and its molecular weight is 292.918. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Diversity-Oriented Synthesis : Xiang et al. (2013) developed a copper-promoted synthesis method for 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives, demonstrating efficiency and economy in the process (Xiang, H. et al., 2013).
Facile and Scalable Synthesis Methods : Roy et al. (2021) presented a new synthetic methodology for pyrrolo[2,1-f][1,2,4]triazine, which is crucial in the production of antiviral drugs like remdesivir. This method emphasized safety, impurity control, and scalability (Roy, S. et al., 2021).
Medicinal Chemistry Applications
Cancer Research : Li et al. (2018) synthesized pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides with varying structural modifications. Some derivatives showed potent cytotoxic activity in various cancer cell lines, highlighting their potential in oncology (Li, Q. et al., 2018).
Kinase Inhibitor Development : Ott et al. (2017) described the evolution of pyrrolo[2,1-f][1,2,4]triazine in drug discovery, particularly as kinase inhibitors and C-nucleosides. This highlights its role as a 'privileged scaffold' in medicinal chemistry (Ott, G. R. et al., 2017).
Design and Evaluation of Inhibitors : Dyckman et al. (2011) explored pyrrolo[2,1-f][1,2,4]triazine-based inhibitors for p38α MAP kinase, an important target in anti-inflammatory therapies. This work underscores its application in designing potent inhibitors with in vivo efficacy (Dyckman, A. et al., 2011).
Mecanismo De Acción
Target of Action
It is known that pyrrolo[2,1-f][1,2,4]triazine, a similar compound, is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .
Mode of Action
Similar compounds have been shown to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This can result in changes to the function of the proteins, potentially altering cell signaling pathways.
Biochemical Pathways
For example, they can inhibit the MAP kinase pathway, the cyclin-dependent kinase pathway, and the glycogen synthase kinase-3 pathway .
Pharmacokinetics
The compound’s molecular weight is 29292 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Kinase inhibitors can have a variety of effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and alteration of cell cycle progression .
Action Environment
It is known that the compound should be stored in a sealed container in a dry room at normal temperature .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Análisis Bioquímico
Biochemical Properties
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. Studies have shown that this compound can inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its activity and subsequent signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting RIPK1, this compound can prevent necroptosis in both human and mouse cells, thereby promoting cell survival . Additionally, this compound may affect other signaling pathways and gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, particularly enzymes. By binding to the active site of RIPK1, this compound inhibits the enzyme’s activity, thereby blocking the necroptosis signaling pathway . This inhibition prevents the phosphorylation and activation of downstream effectors, ultimately leading to the suppression of cell death and promotion of cell survival. Additionally, this compound may interact with other biomolecules, influencing various cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of RIPK1 and prevention of necroptosis over extended periods . Degradation of the compound may lead to a loss of activity and reduced efficacy in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits RIPK1 and prevents necroptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and overall health. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s interaction with RIPK1 is a key aspect of its metabolic pathway, as it inhibits the enzyme’s activity and prevents necroptosis . Additionally, this compound may affect other metabolic processes, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound may interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation . The distribution of this compound within tissues is critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
6,7-dibromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O/c7-3-1-4-6(12)9-2-10-11(4)5(3)8/h1-2H,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLIFHUQSXRURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C(=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)


![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)


![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)




![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)
![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

